
Multicolosic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Multicolosic acid is a polyketide metabolite derived from the fungus Penicillium multicolor. . These compounds are characterized by their unique structural features and significant biological activities.
Métodos De Preparación
Multicolosic acid is typically isolated from cultures of Penicillium multicolor. The biosynthesis involves the fermentation of the fungus under specific conditions, often in the presence of labeled oxygen isotopes to trace the origins of the oxygen atoms in the compound . The synthetic route involves the application of 2-methoxy-3-n-pentylmaleic anhydride, which is used to prepare methyl O-methylmulticolanate, a derivative of this compound .
Análisis De Reacciones Químicas
Multicolosic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
Multicolosic acid has several scientific research applications. In chemistry, it is used to study the biosynthesis of polyketides and the mechanisms of isotope shifts in nuclear magnetic resonance (NMR) spectroscopy . In biology, it serves as a model compound for studying fungal metabolites and their roles in fungal development and pathogenesis . In medicine, this compound and its derivatives are investigated for their potential antimicrobial and antifungal properties . Industrially, it is used in the synthesis of various chemical intermediates and as a reference compound in analytical chemistry .
Mecanismo De Acción
The mechanism of action of multicolosic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting key enzymes involved in fungal metabolism and growth. The exact molecular targets and pathways are still under investigation, but studies suggest that this compound may interfere with the synthesis of essential cellular components, leading to the inhibition of fungal growth .
Comparación Con Compuestos Similares
Multicolosic acid is similar to other ylidenetetronic acids such as multicolanic and multicolic acids. These compounds share structural similarities and are derived from the same fungal source, Penicillium multicolor . this compound is unique in its specific isotope shifts observed in NMR spectroscopy and its distinct biological activities . Other similar compounds include various γ-butyrolactones, which also act as quorum-sensing molecules in fungi .
Propiedades
Número CAS |
54854-94-3 |
|---|---|
Fórmula molecular |
C11H12O7 |
Peso molecular |
256.21 g/mol |
Nombre IUPAC |
5-[(5E)-5-(carboxymethylidene)-4-hydroxy-2-oxofuran-3-yl]pentanoic acid |
InChI |
InChI=1S/C11H12O7/c12-8(13)4-2-1-3-6-10(16)7(5-9(14)15)18-11(6)17/h5,16H,1-4H2,(H,12,13)(H,14,15)/b7-5+ |
Clave InChI |
MGCQOGPQJCIIGF-FNORWQNLSA-N |
SMILES isomérico |
C(CCC(=O)O)CC1=C(/C(=C\C(=O)O)/OC1=O)O |
SMILES canónico |
C(CCC(=O)O)CC1=C(C(=CC(=O)O)OC1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


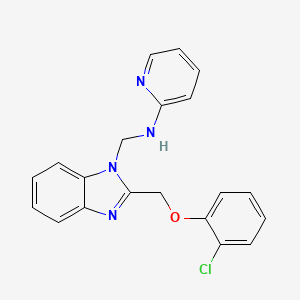
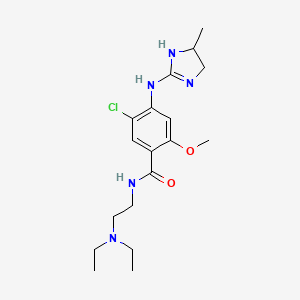


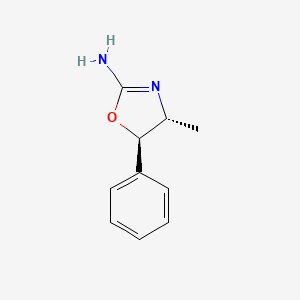
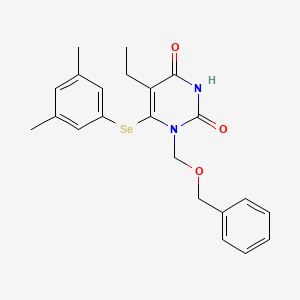
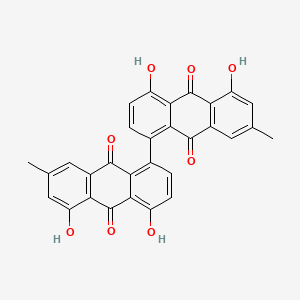
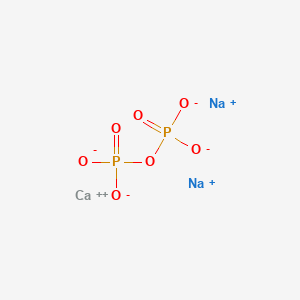
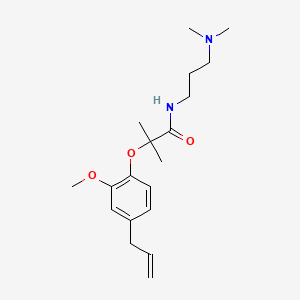

![(1R,2S,3S,7S,8S,13R)-3,5,6,6,7-pentachloro-12-oxahexacyclo[6.5.0.02,10.03,7.05,9.011,13]tridecan-4-one](/img/structure/B12752000.png)
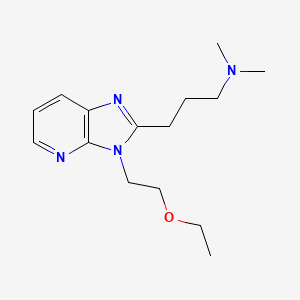

![Disodium 3-[(2-{[2-(2-carboxylatoethoxy)ethyl]amino}ethyl)amino]propanoate](/img/structure/B12752023.png)
